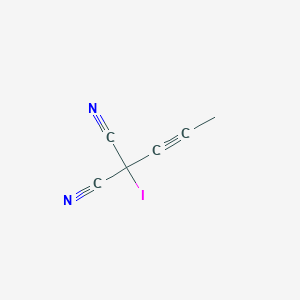
Iodo(prop-1-yn-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(prop-1-yn-1-yl)propanedinitrile is a chemical compound with the molecular formula C6H3IN2 It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(prop-1-yn-1-yl)propanedinitrile typically involves the reaction of propynyl compounds with iodine and nitrile groups under controlled conditions. One common method involves the use of 2-iodo-N-(prop-2-yn-1-yl)acetamide as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction pathways as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Iodo(prop-1-yn-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Iodo(prop-1-yn-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Iodo(prop-1-yn-1-yl)propanedinitrile involves its ability to react with nucleophiles, particularly thiol groups in cysteine residues. This reactivity allows it to modify proteins and other biomolecules, thereby affecting various molecular targets and pathways. The compound’s electrophilic nature makes it a valuable tool in chemoproteomics and redox biology .
Comparison with Similar Compounds
Similar Compounds
Iodo(prop-1-en-1-yl)propanedinitrile: Similar in structure but with a double bond instead of a triple bond.
Iodopropynyl butylcarbamate: Another iodinated compound with applications in biocides and preservatives.
Uniqueness
Iodo(prop-1-yn-1-yl)propanedinitrile is unique due to its specific structural features, including the triple bond and the presence of both iodine and nitrile groups
Properties
CAS No. |
130575-06-3 |
|---|---|
Molecular Formula |
C6H3IN2 |
Molecular Weight |
230.01 g/mol |
IUPAC Name |
2-iodo-2-prop-1-ynylpropanedinitrile |
InChI |
InChI=1S/C6H3IN2/c1-2-3-6(7,4-8)5-9/h1H3 |
InChI Key |
VJULOAJFJMINCY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C#N)(C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


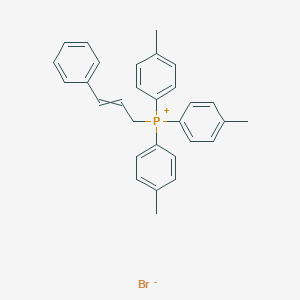
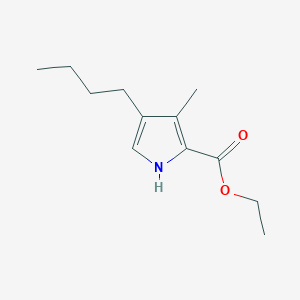

![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)

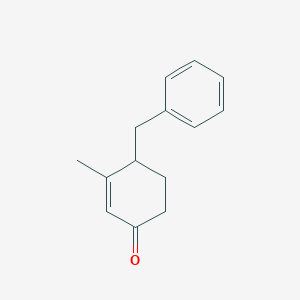
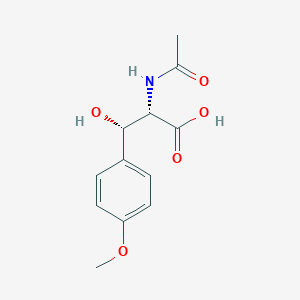
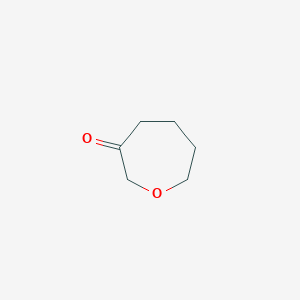
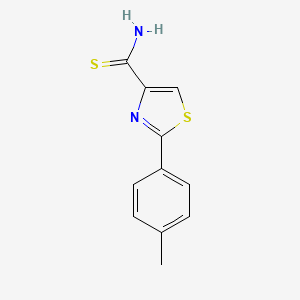
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
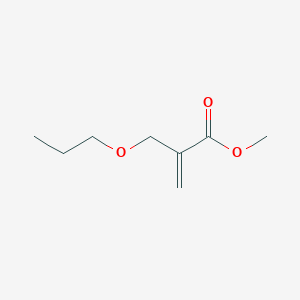
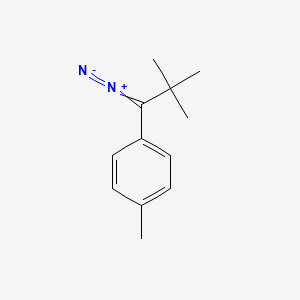
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)

